molecular formula C18H14F3N9O5 B11533898 2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol

2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol

Cat. No.: B11533898
M. Wt: 493.4 g/mol
InChI Key: XVZGMXIJYOQLSS-NYAPKIOYSA-N
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Description

2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazinylidene group, and a dinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol typically involves multiple steps, starting with the preparation of the triazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14F3N9O5

Molecular Weight

493.4 g/mol

IUPAC Name

2-[(Z)-[[4-(methylamino)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C18H14F3N9O5/c1-22-15-25-16(24-11-4-2-3-10(6-11)18(19,20)21)27-17(26-15)28-23-8-9-5-12(29(32)33)7-13(14(9)31)30(34)35/h2-8,31H,1H3,(H3,22,24,25,26,27,28)/b23-8-

InChI Key

XVZGMXIJYOQLSS-NYAPKIOYSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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